2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
CAS No.: 13558-31-1
Cat. No.: VC0541359
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13558-31-1 |
|---|---|
| Molecular Formula | C20H15ClN2O3 |
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | [6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride |
| Standard InChI | InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H |
| Standard InChI Key | JNGRENQDBKMCCR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure consists of a xanthene core (a tricyclic aromatic system) fused to a benzoic acid moiety. The amino (-NH₂) and imino (=NH) groups at positions 3 and 6 of the xanthene ring contribute to its fluorescence properties by facilitating π-π* electronic transitions . The hydrochloride salt enhances solubility in polar solvents, critical for biological applications .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅ClN₂O₃ | |
| Molecular Weight | 366.8 g/mol | |
| Melting Point | >300°C | |
| λₘₐₓ (Absorption) | 496 nm | |
| Fluorescence Emission | 521 nm |
Synthesis Pathways
Synthesis typically involves condensation reactions between substituted xanthene precursors and benzoic acid derivatives under acidic conditions. For example, rhodamine 110 chloride is synthesized via:
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Formation of the xanthene core: Cyclization of m-aminophenol derivatives with phthalic anhydride.
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Functionalization: Introduction of the imino group via nitrosation, followed by reduction to the amino group.
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Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
While detailed industrial protocols remain proprietary, academic studies emphasize the role of bovine serum albumin (BSA) templates in producing nanocomposites for targeted delivery .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (partially miscible) and high solubility in dimethyl sulfoxide (DMSO) and ethanol . Its stability is pH-dependent, with optimal fluorescence observed in neutral to slightly acidic conditions . Degradation occurs under prolonged UV exposure or in strongly oxidizing environments .
Spectroscopic Characteristics
Rhodamine 110 chloride shows a strong absorption peak at 496 nm (ε = 92,000 M⁻¹cm⁻¹) and emits green fluorescence at 521 nm, making it suitable for laser-induced fluorescence detection . Its quantum yield of 0.81 in aqueous solutions ensures high sensitivity in imaging applications .
Biochemical and Pharmaceutical Applications
Mitochondrial Targeting
Conjugation with nanoparticles like BSA@CuS enables mitochondrial accumulation, enhancing photothermal therapy (PTT) efficacy. In MCF-7 breast cancer cells, Rhodamine 110-labeled nanocomposites achieved 22.8% photothermal conversion efficiency, significantly reducing tumor spheroid growth compared to non-targeted agents .
Fluorescence-Based Assays
The dye’s low toxicity and high quantum yield make it ideal for:
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Chloride ion detection: Quenching of fluorescence by Cl⁻ permits real-time monitoring of ion transport .
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Single-molecule studies: Microspectrofluorometry tracks drug efflux in multidrug-resistant cells .
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HPLC quantification: Detection limits as low as 7 × 10⁻¹⁰ M facilitate trace analysis in biological samples .
Table 2: Applications in Cancer Research
| Application | Model System | Outcome | Source |
|---|---|---|---|
| Photothermal Therapy | MCF-7 Spheroids | 40% reduction in spheroid volume | |
| Drug Resistance Assay | MDCK Cells | P-glycoprotein activity quantified |
Future Perspectives
Ongoing research explores:
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